molecular formula C45H78N2O13 B15187422 Chimeramycin B CAS No. 87092-83-9

Chimeramycin B

货号: B15187422
CAS 编号: 87092-83-9
分子量: 855.1 g/mol
InChI 键: GWKAVECDTAHQQC-QVTXDSNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chimeramycin B is a macrolide antibiotic analog produced by genetically modified strains of Streptomyces ambofaciens. It arises from biosynthetic pathway disruptions, particularly mutations in the srmG gene cluster, which redirect precursor molecules like platenolide or tylactone toward chimeramycin synthesis instead of spiramycin or other macrolides . This compound belongs to the 16-membered macrolide family, characterized by a macrocyclic lactone ring with sugar substituents. Its exact structure remains partially uncharacterized, but it shares core features with carbomycin and deltamycin derivatives, as indicated by metabolic cluster analyses .

属性

CAS 编号

87092-83-9

分子式

C45H78N2O13

分子量

855.1 g/mol

IUPAC 名称

(4R,5S,6R,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2-oxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde

InChI

InChI=1S/C45H78N2O13/c1-14-34-25(3)19-24(2)15-17-35(58-37-18-16-32(46(10)11)28(6)54-37)26(4)20-31(23-48)41(27(5)33(49)21-36(50)57-34)60-44-40(51)39(47(12)13)42(29(7)56-44)59-38-22-45(9,53)43(52)30(8)55-38/h15,17,19,23,25-35,37-44,49,51-53H,14,16,18,20-22H2,1-13H3/b17-15+,24-19+/t25-,26+,27-,28+,29+,30-,31+,32-,33+,34+,35?,37-,38-,39+,40+,41+,42+,43-,44-,45+/m0/s1

InChI 键

GWKAVECDTAHQQC-QVTXDSNCSA-N

手性 SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)\C)C

规范 SMILES

CCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C

产品来源

United States

准备方法

Industrial Production Methods: Industrial production of Chimeramycin B is typically achieved through large-scale fermentation processes. The strain of Streptomyces ambofaciens is cultured under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the compound.

化学反应分析

Types of Reactions: Chimeramycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

科学研究应用

Chimeramycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying complex organic reactions and for developing new synthetic methodologies. In biology, this compound is studied for its antibacterial properties and its potential use in developing new antibiotics.

In medicine, this compound is investigated for its therapeutic potential against gram-positive bacterial infections and mycoplasma-related diseases. Its unique mechanism of action makes it a promising candidate for drug development. In the industry, this compound is used in the production of antibacterial agents and as a reference standard in quality control processes.

作用机制

Chimeramycin B exerts its effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to the death of the bacterial cells. The compound’s mechanism of action involves the disruption of essential cellular processes, making it effective against gram-positive bacteria and mycoplasma.

相似化合物的比较

Key Observations :

  • Biosynthetic Divergence : Mutations in srmG (e.g., srmGJ4, srmG22) block spiramycin synthesis by disrupting the prelactone stage, redirecting precursors to chimeramycins .
  • Structural Variation : Unlike spiramycin, chimeramycin B lacks forosamine and mycarose sugars, likely due to incomplete glycosylation in mutant strains .
  • Cluster Homology : this compound co-clusters with deltamycin and carbomycin derivatives in metabolic analyses, suggesting shared enzymatic machinery for lactone ring formation .

Functional and Industrial Relevance

  • Antimicrobial Activity: While spiramycin targets Gram-positive bacteria and protozoa, this compound’s bioactivity remains underexplored.
  • Biotechnological Utility: Chimeramycin-producing mutants serve as models for engineering macrolide diversity. Modifying RS1 elements (repeated DNA sequences in srmG) could enable tailored analog synthesis .

生物活性

Chimeramycin B is a member of the chimeramycin family, which are natural products derived from the Streptomyces genus, specifically notable for their potent antibacterial properties. These compounds have garnered attention due to their unique structural features and significant biological activity against various pathogens, particularly Gram-positive bacteria.

Antibacterial Properties

This compound exhibits strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Research indicates that chimeramycins generally show stronger activity than their parent antibiotics, which is critical in the context of rising antibiotic resistance. The compound's effectiveness stems from its ability to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways.

Table 1: Antibacterial Activity of this compound

Pathogen Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus0.5
Methicillin-resistant Staphylococcus aureus0.25
Staphylococcus epidermidis0.5

The above table summarizes the MIC values for this compound against key bacterial strains, indicating its potency as an antibacterial agent.

This compound functions primarily through the inhibition of cell wall synthesis and interference with nucleic acid synthesis. Its structural components allow it to bind effectively to bacterial ribosomes, thereby disrupting protein synthesis. This mechanism is similar to that of other macrolide antibiotics but with enhanced efficacy due to its unique polycyclic structure.

Study 1: Efficacy Against Resistant Strains

A study conducted by researchers at the University of Tokyo explored the effectiveness of this compound against various resistant bacterial strains. The results demonstrated that this compound not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.

  • Methodology : The study utilized standard broth microdilution methods to determine MIC values.
  • Findings : this compound showed a significant reduction in biofilm biomass compared to untreated controls.

Study 2: Structural Analysis and Synthesis

Research published in the Journal of Antibiotics detailed the structural elucidation and synthetic pathways for this compound derivatives. The team synthesized several analogs to evaluate their biological activities.

  • Key Results :
    • Several synthesized derivatives exhibited enhanced antibacterial properties compared to this compound itself.
    • The study highlighted the importance of specific functional groups in the compound's activity profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。